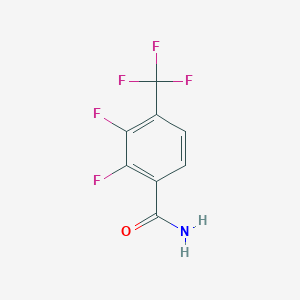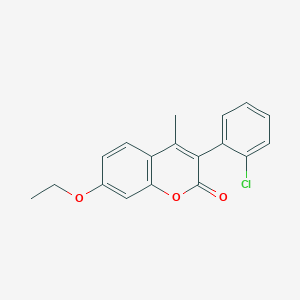
3-(2 inverted exclamation mark -Chlorophenyl)-7-ethoxy-4-methylcoumarin
Vue d'ensemble
Description
3-(2-Chlorophenyl)-7-ethoxy-4-methylcoumarin: is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and perfumery. This particular compound is characterized by the presence of a chlorophenyl group at the 3-position, an ethoxy group at the 7-position, and a methyl group at the 4-position of the coumarin core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chlorophenyl)-7-ethoxy-4-methylcoumarin typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde, ethyl acetoacetate, and resorcinol.
Condensation Reaction: The first step involves the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form 3-(2-chlorophenyl)-4-methylcoumarin.
Ethoxylation: The next step involves the ethoxylation of 3-(2-chlorophenyl)-4-methylcoumarin using ethyl iodide and a base, such as potassium carbonate, to introduce the ethoxy group at the 7-position, resulting in the formation of 3-(2-Chlorophenyl)-7-ethoxy-4-methylcoumarin.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-(2-Chlorophenyl)-7-ethoxy-4-methylcoumarin can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, elevated temperatures.
Major Products Formed:
Oxidation: Quinones and related oxidized derivatives.
Reduction: Reduced forms of the coumarin compound.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry:
Fluorescent Probes: 3-(2-Chlorophenyl)-7-ethoxy-4-methylcoumarin is used as a fluorescent probe in analytical chemistry for the detection of metal ions and other analytes.
Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Antimicrobial Agents: The compound exhibits antimicrobial activity and is studied for its potential use in developing new antimicrobial agents.
Anticancer Research: It is investigated for its potential anticancer properties and its ability to inhibit the growth of cancer cells.
Industry:
Dyes and Pigments: The compound is used in the production of dyes and pigments due to its vibrant color and stability.
Perfumes and Fragrances: It is used as a fragrance ingredient in the perfume industry.
Mécanisme D'action
The mechanism of action of 3-(2-Chlorophenyl)-7-ethoxy-4-methylcoumarin involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes. In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
Comparaison Avec Des Composés Similaires
3-(2-Chlorophenyl)-4-methylcoumarin: Lacks the ethoxy group at the 7-position.
7-Ethoxy-4-methylcoumarin: Lacks the chlorophenyl group at the 3-position.
4-Methylcoumarin: Lacks both the chlorophenyl and ethoxy groups.
Uniqueness: 3-(2-Chlorophenyl)-7-ethoxy-4-methylcoumarin is unique due to the presence of both the chlorophenyl and ethoxy groups, which contribute to its distinct chemical and biological properties
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-7-ethoxy-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO3/c1-3-21-12-8-9-13-11(2)17(18(20)22-16(13)10-12)14-6-4-5-7-15(14)19/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWHFZJPKMTWLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


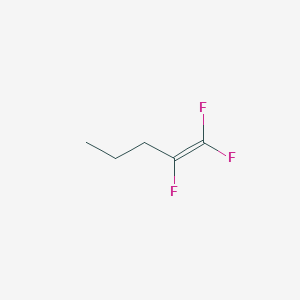

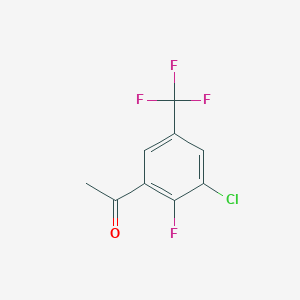
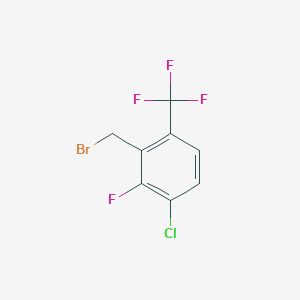


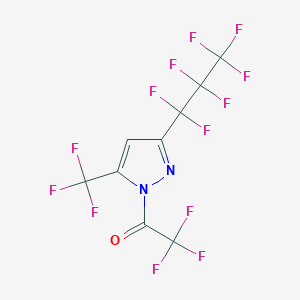
![2,2,2-Trifluoro-1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B3041164.png)
![2-[(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl)oxy]-1,3-dinitro-5-(trifluoromethyl)benzene](/img/structure/B3041166.png)

![{2-[(Difluoromethyl)sulfanyl]phenyl}methanol](/img/structure/B3041170.png)

